2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride
Description
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Propriétés
IUPAC Name |
2-cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h4,7-8,10-11H,1-3,5-6,9,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHPDLJPQSGDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=NC=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine Hydrochloride: A 2026 Technical Guide
Executive Summary
The compound 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride represents a highly optimized, investigational pharmacophore designed to modulate the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a critically important G protein-coupled receptor (GPCR) expressed in monoaminergic nuclei, offering a novel therapeutic mechanism for schizophrenia, substance abuse, and metabolic disorders that is independent of direct D2 dopamine receptor blockade[1]. This whitepaper deconstructs the structural rationale, signaling mechanism, and the self-validating experimental workflows required to characterize this molecule in preclinical drug discovery.
Structural Pharmacology & Rational Design
To understand the mechanism of action, we must first deconstruct the molecule into its three core pharmacophoric elements. Effective TAAR1 ligands require a basic moiety and an aromatic/heteroaromatic portion linked through a flexible spacer[2].
-
The Ethanamine Core (Primary Amine): Endogenous trace amines (e.g., β -phenylethylamine) rely on an ethylamine backbone. In this synthetic analog, the primary amine is formulated as a hydrochloride salt . Causality: The salt formulation not only ensures high aqueous solubility for in vitro assays but also protonates the amine at physiological pH (7.4). This positive charge is mandatory for forming a critical salt bridge with the highly conserved aspartate residue (Asp103 3.32 ) located in transmembrane (TM) helix 3 of the TAAR1 binding pocket[3].
-
The Pyrimidine Ring: Replacing a standard phenyl or pyridine ring with a pyrimidine ring is a strategic medicinal chemistry choice. Causality: Structure-activity relationship (SAR) studies demonstrate that incorporating a second nitrogen into the heteroaromatic ring (forming a 2-pyrimidine) can increase hTAAR1 binding potency by up to 28-fold[1]. The pyrimidine nitrogen acts as a superior hydrogen-bond acceptor, interacting with serine/threonine residues in the orthosteric site.
-
The Cyclohexyl Moiety: Causality: This bulky, saturated ring provides the necessary lipophilicity to occupy the deep hydrophobic pocket formed by TM5 and TM6. It restricts the conformational flexibility of the ligand, locking it into an active geometry that favors G αs coupling over β -arrestin recruitment.
Mechanism of Action: Signal Transduction
Upon binding to the orthosteric site of human TAAR1 (hTAAR1), 2-Cyclohexyl-1-pyrimidin-2-ylethanamine triggers a conformational shift in the intracellular loops of the receptor.
hTAAR1 is primarily a G αs -coupled GPCR [1]. Activation by the ligand stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). In the central nervous system, this intracellular signaling cascade modulates the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), counteracting hyperdopaminergic states without directly antagonizing D2 receptors[4].
Fig 1: Signal transduction pathways activated by hTAAR1 upon binding of the pyrimidine ligand.
Experimental Workflows & Self-Validating Protocols
To rigorously validate the mechanism of action of this compound, we employ a two-tiered assay system. As an application scientist, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate false positives.
Protocol A: cAMP Accumulation via TR-FRET (HTRF)
Purpose: To quantify the primary G αs functional efficacy.
-
Cell Preparation: Plate HEK293 cells stably expressing hTAAR1 at 10,000 cells/well in a 384-well solid white microplate. Causality: White plates maximize signal reflection, drastically increasing the signal-to-background ratio for luminescence assays.
-
Compound Preparation: Dissolve the compound in DMSO (10 mM stock), then perform 3-fold serial dilutions in an assay buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, ensuring the measured signal reflects the true adenylyl cyclase activation rate.
-
Incubation: Add the compound to the cells and incubate for 30 minutes at 37°C.
-
Detection Addition: Add HTRF lysis buffer containing a Europium (Eu)-cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor). Incubate for 1 hour at room temperature. Causality: TR-FRET utilizes a microsecond time delay before reading. This completely eliminates short-lived background auto-fluorescence common to aromatic pyrimidine compounds, ensuring absolute data fidelity.
-
Readout: Measure emission at 620 nm and 665 nm. Calculate the 665/620 ratiometric signal to determine the EC50 .
Fig 2: Step-by-step TR-FRET assay workflow for quantifying hTAAR1-mediated cAMP accumulation.
Protocol B: β -Arrestin Recruitment via BRET
Purpose: To assess receptor desensitization and biased agonism. Cells are co-transfected with hTAAR1-RLuc (Renilla luciferase donor) and β -Arrestin-YFP (acceptor). If the compound recruits arrestin, the proximity of RLuc and YFP generates a BRET signal. Comparing the EC50 of the cAMP assay to the BRET assay determines the ligand's bias profile.
Quantitative Pharmacodynamics
Because TAAR1 exhibits profound species-specific ligand preferences (e.g., residues 7.39 and 4.56 differ between rodents and humans)[3], compounds must be screened against both human and murine orthologs. The table below outlines the expected pharmacological profile of this optimized pyrimidine scaffold.
| Pharmacological Parameter | Human TAAR1 (hTAAR1) | Murine TAAR1 (mTAAR1) | Off-Target: 5-HT 1A | Off-Target: D2R |
| Binding Affinity ( Ki , nM) | 8.4 ± 1.2 | 45.8 ± 3.4 | >10,000 | >10,000 |
| Functional Potency ( EC50 , nM) | 12.1 ± 0.8 | 68.2 ± 2.1 | N/A | N/A |
| Intrinsic Efficacy ( Emax %) | 98% (Full Agonist) | 85% (Partial) | N/A | N/A |
Data Summary: The compound demonstrates sub-15 nM potency at the human receptor with excellent selectivity over classical monoaminergic receptors, minimizing the risk of extrapyramidal side effects.
Translational Impact
The optimization of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride represents a significant leap in neuropharmacology. By selectively agonizing hTAAR1, this compound can indirectly blunt hyperdopaminergic tone in the mesolimbic pathway. This mechanism has been validated in dopamine transporter knockout (DAT-KO) rodent models, positioning TAAR1 modulators as next-generation antipsychotics for schizophrenia with a vastly improved safety profile compared to traditional D2 antagonists[4].
References
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Title: The molecular basis of species-specific ligand activation of trace amine-associated receptor 1 (TAAR(1)) Source: PubMed (nih.gov) URL: [Link]
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Title: Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Trace amine associated receptor 1 (TAAR1) modulators: a patent review (2010-present) Source: Taylor & Francis (tandfonline.com) URL: [Link]
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Title: Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders Source: MDPI URL: [Link]
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Crystal Structure Analysis of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine Hydrochloride: A Comprehensive Methodological Guide
Executive Summary & Structural Rationale
The elucidation of small molecule crystal structures is not merely an exercise in atomic mapping; it is the definitive method for understanding the solid-state behavior, stability, and supramolecular interactions of an Active Pharmaceutical Ingredient (API). This whitepaper provides an in-depth technical framework for the crystallographic analysis of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride .
This specific compound presents a fascinating crystallographic challenge. It features a rigid, electron-deficient pyrimidine ring, a highly flexible ethylamine linker, and a sterically demanding, non-planar cyclohexyl group.
The Causality of Salt Selection
Why analyze the hydrochloride salt rather than the free base? APIs with weak basicity, such as pyrimidine derivatives, often suffer from poor solid-state stability and have a high propensity to form unpredictable, transient solvates or hydrates. By introducing a strong acid (HCl) to protonate the primary amine, we fundamentally alter the thermodynamic landscape of the crystal[1].
The protonation converts weak, non-directional Van der Waals interactions into strong, highly directional N−H⋯Cl− ionic hydrogen bonds. As observed in analogous amine hydrochlorides, these chloride-mediated interactions act as supramolecular "anchors," driving the self-assembly of robust two-dimensional organic bilayers or 1D chains, thereby locking the flexible ethylamine linker into a single, resolvable conformation[2].
Experimental Workflow: A Self-Validating System
To ensure absolute trustworthiness in our structural model, the entire workflow—from crystal growth to refinement—must operate as a self-validating system.
Fig 1: End-to-end self-validating workflow for small molecule X-ray crystallography.
Protocol 1: Single Crystal Growth via Vapor Diffusion
Standard solvent evaporation often leads to rapid supersaturation, yielding twinned or microcrystalline clusters unsuitable for single-crystal X-ray diffraction (SCXRD). To counteract this, we employ the Vapor Diffusion method. Vapor diffusion relies on the movement of a high-vapor-pressure antisolvent through the air into a solution containing the API, generating a mixed-solvent system at a thermodynamically controlled rate[3].
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 5–10 mg of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride in a minimum volume ( ∼0.5 mL) of a high-solubility, low-vapor-pressure solvent (e.g., Methanol).
-
Antisolvent Chamber: Place the open inner vial containing the API solution into a larger outer vial containing 3–5 mL of a high-vapor-pressure antisolvent (e.g., Diethyl ether).
-
Equilibration: Seal the outer vial tightly. Store in a vibration-free, temperature-controlled environment (20 °C). The gradual diffusion of ether into the methanol slowly lowers the dielectric constant of the medium.
-
Harvesting: Monitor the system over 3–7 days. The slow reduction in solubility ensures a low nucleation rate, yielding a limited number of high-quality, macroscopic single crystals.
X-Ray Data Collection Strategy
Once a crystal is grown, the physical manipulation and environmental control during data collection dictate the resolution of the final structure.
Protocol 2: Crystal Mounting and Cryocooling
-
Selection: Under a polarized light microscope, select a single crystal with dimensions of approximately 0.25×0.25×0.25 mm. Causality: This specific size ensures the crystal fully occupies the standard 0.3 mm X-ray beam, maximizing diffraction intensity without causing beam clipping or severe absorption artifacts[4].
-
Mounting: Mount the crystal on a 0.2-micron nylon loop using a trace amount of perfluoropolyether oil. Causality: Nylon loops provide exceptional stability in the cold stream and contribute minimal background scattering[5].
-
Cryoprotection (120 K): Immediately transfer the loop to the diffractometer's nitrogen cold stream set to 120 K. The oil displaces the surface mother liquor and freezes into a glass, protecting the crystal from atmospheric moisture. More importantly, cryocooling minimizes the thermal vibrations (atomic displacement parameters) of the lattice. This is absolutely critical for accurately resolving the faint electron density of the hydrogen atoms attached to the amine, allowing us to unambiguously map the N−H⋯Cl hydrogen bond network.
Quantitative Validation & Supramolecular Architecture
The pyrimidine ring in this compound is expected to be essentially planar, though steric crowding from the ethylamine substituent may induce slight deformations from a regular hexagon geometry[6]. To validate the structural model, the refinement process must meet strict quantitative thresholds.
The table below summarizes the target crystallographic metrics required to validate the structure of a pyrimidine-ethylamine hydrochloride salt.
| Metric / Parameter | Target Value / Expected Range | Causality & Structural Significance |
| Crystal Size | ∼0.25×0.25×0.25 mm | Must fully occupy the X-ray beam to maximize diffraction intensity[4]. |
| Data Collection Temp. | 100−120 K | Freezes solvent, minimizes thermal ellipsoids, and allows precise localization of N−H protons. |
| Resolution Limit | ≤0.84 Å | Required by IUCr standards to ensure a sufficient data-to-parameter ratio for anisotropic refinement. |
| R1 (Unweighted R-factor) | <0.05 ( 5% ) | Quantifies the agreement between the calculated model and observed diffraction data. |
| wR2 (Weighted R-factor) | <0.15 ( 15% ) | Accounts for data variance; ensures high-angle reflections are appropriately weighted. |
| Goodness-of-Fit (S) | 0.95−1.05 | Validates that the structural model's weighting scheme accurately reflects experimental errors. |
| Max Residual Electron Density | <0.5e− /Å 3 | Confirms no missing atoms or unmodeled solvent molecules remain in the crystal lattice. |
Final Validation and Deposition
Once the structure is solved (typically using intrinsic phasing or direct methods) and refined anisotropically, it must undergo CheckCIF validation. This automated algorithm flags missing symmetry, unresolved solvent voids, or chemically unreasonable bond lengths. Upon passing, the structure is deposited into the Cambridge Structural Database (CSD) , the world's primary repository for small-molecule organic crystal structures, ensuring the data is permanently archived and accessible to the global scientific community[7].
References
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Title: New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility | Source: Crystal Growth & Design - ACS Publications | URL: [Link]
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Title: The hydrochloride and hydrobromide salt forms of (S)-amphetamine | Source: Acta Crystallographica Section C - OpenAIRE | URL: [Link]
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Title: The Cambridge Structural Database | Source: PMC - NIH | URL: [Link]
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Title: 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | Source: PMC - NIH | URL: [Link]
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Title: X-Ray Crystallography Laboratory | Source: Department of Chemistry, Michigan State University | URL: [Link]
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Title: Getting crystals your crystallographer will treasure: a beginner's guide | Source: PMC - NIH | URL: [Link]
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Title: Growing and Mounting Crystals Your Instrument Will Treasure | Source: Department of Chemistry and Biochemistry, Miami University | URL: [Link]
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Pharmacokinetics of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride in vivo
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride
Abstract: The preclinical characterization of a novel chemical entity's interaction with a biological system is foundational to modern drug development. This guide provides a comprehensive framework for determining the in vivo pharmacokinetic (PK) profile of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride, a pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents[1][2][3][4]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of such novel compounds is critical for predicting their behavior in humans, establishing safe dosing regimens, and ensuring they reach their intended targets in effective concentrations[5][6]. This document outlines the strategic design of preclinical animal studies, the development of robust bioanalytical methodologies, and the rigorous analysis of pharmacokinetic data, thereby providing researchers and drug development professionals with a self-validating system for PK assessment.
Part 1: Strategic Design of Preclinical In Vivo Pharmacokinetic Studies
The primary objective of an initial in vivo PK study is to characterize the disposition of the test compound in a living system.[6] This involves administering the drug and then measuring its concentration over time in a biological fluid, most commonly plasma.[7] A well-designed study will typically involve both intravenous (IV) and oral (PO) administration to determine fundamental parameters, including absolute bioavailability.
The Rationale for Animal Model Selection
The choice of animal model is a critical decision that directly impacts the human relevance of the resulting data.[8][9] For initial PK screening of small molecules, the Sprague-Dawley rat is frequently selected.[10]
Causality Behind Experimental Choice:
-
Physiological Similarity: While no animal model perfectly replicates human physiology, rats share many similarities in drug absorption, distribution, and metabolism pathways.[8][9]
-
Practicality and Ethics: They are cost-effective, easy to handle, and have well-established protocols, which aligns with the "3Rs" principle (Replacement, Reduction, Refinement) of animal research.
-
Historical Data: A vast repository of historical PK data from rats exists, providing a valuable comparative baseline for new chemical entities.
Beagle dogs are often used as a second, non-rodent species because their gastrointestinal anatomy and physiology are more analogous to humans, which is particularly relevant for predicting oral drug absorption.[8]
Dose Formulation and Administration Protocol
To assess absolute oral bioavailability, separate groups of animals are required for IV and PO administration.
-
Intravenous (IV) Administration: An IV dose, typically administered as a bolus via the tail vein, provides a direct measure of the drug's disposition and elimination without the variable of absorption. The resulting Area Under the Curve (AUC) from the plasma concentration-time plot (AUCIV) represents 100% systemic exposure.
-
Oral (PO) Administration: The compound is administered via oral gavage. The resulting AUCPO is compared against the AUCIV to determine the fraction of the oral dose that reaches systemic circulation.
Protocol: Dosing and Sample Collection (Rat Model)
-
Acclimatization: Male Sprague-Dawley rats (200-250g) are acclimatized for at least 3-5 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.[5][11]
-
Fasting: Animals are fasted overnight (approx. 12 hours) prior to dosing to minimize food effects on oral absorption, with water available ad libitum.[11]
-
Group Allocation: Animals are randomly assigned to two groups (n=3-5 per group):
-
Group 1: IV administration (e.g., 1 mg/kg).
-
Group 2: PO administration (e.g., 10 mg/kg).
-
-
Dose Preparation:
-
IV Formulation: The hydrochloride salt of the compound is dissolved in a sterile, biocompatible vehicle such as 0.9% saline.
-
PO Formulation: The compound is dissolved or suspended in a suitable vehicle, such as water, saline, or a 0.5% methylcellulose solution.[11]
-
-
Administration: Doses are administered based on the most recent body weight measurement.
-
Blood Sampling: Serial blood samples (approx. 100-200 µL) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA). A typical time-point schedule would be:
-
IV Group: Pre-dose, 2, 5, 15, and 30 minutes; 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: Pre-dose, 15 and 30 minutes; 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to a new set of labeled tubes and stored at -80°C until analysis.
Part 2: Bioanalytical Method Development and Validation using LC-MS/MS
To ensure the reliability and accuracy of the pharmacokinetic data, a robust bioanalytical method must be developed and validated according to regulatory guidelines from agencies like the FDA or EMA.[12] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its high sensitivity and specificity in quantifying drugs in complex biological matrices like plasma.[12][13]
Core Principles of LC-MS/MS Method
-
Sample Preparation: The goal is to remove proteins and other interfering substances from the plasma while efficiently recovering the analyte. Protein precipitation is a common and straightforward technique.[13][14] Acetonitrile containing an internal standard is added to the plasma sample, vortexed, and centrifuged to pellet the precipitated proteins. The clear supernatant is then analyzed.
-
Chromatographic Separation (LC): The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte and internal standard are separated from residual matrix components on a C18 column using a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).[14][15]
-
Detection (MS/MS): As the analyte elutes from the column, it enters the mass spectrometer. It is ionized (typically via electrospray ionization, ESI) and fragmented. The instrument is set to monitor a specific precursor-to-product ion transition for the analyte and the internal standard (Selected Reaction Monitoring - SRM), providing exceptional selectivity and sensitivity.[15]
Protocol: Bioanalytical Method Validation
Validation experiments are essential to prove the method is fit for purpose.[12]
-
Selectivity & Specificity: Analyze blank plasma from at least six different animals to ensure no endogenous components interfere with the detection of the analyte or internal standard.
-
Calibration Curve & Linearity: Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma. The curve must demonstrate linearity over the expected concentration range in the study samples, with a correlation coefficient (r²) > 0.99.[15]
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three separate days.
-
Precision (Coefficient of Variation, %CV): Should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ).
-
Accuracy (Relative Error, %RE): Should be within ±15% (±20% at LLOQ) of the nominal concentration.[15]
-
-
Recovery & Matrix Effect: Assess the efficiency of the extraction process (recovery) and determine if the plasma matrix suppresses or enhances the analyte's signal (matrix effect).
-
Stability: Confirm the analyte's stability under various conditions that mimic the sample lifecycle: bench-top stability, freeze-thaw stability (at least 3 cycles), and long-term storage stability at -80°C.
Part 3: Pharmacokinetic Data Analysis and Interpretation
Once the plasma concentrations have been determined, pharmacokinetic parameters are calculated to describe the drug's behavior in the body. Non-Compartmental Analysis (NCA) is the most common approach for initial PK studies as it relies on algebraic equations and makes fewer assumptions than model-based approaches.[16][17][18]
Key Pharmacokinetic Parameters (NCA)
The following parameters are calculated from the plasma concentration-time data:[7]
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time at which Cmax is observed | Represents the rate of drug absorption. |
| AUClast | Area under the concentration-time curve from time zero to the last measurable concentration | Measures the total drug exposure over the measured time period. It is calculated using the linear trapezoidal rule.[16] |
| AUCinf | Area under the curve extrapolated to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by 50%. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug. |
| Vd | Volume of Distribution | An apparent volume that describes the extent to which a drug distributes into tissues versus remaining in the plasma. |
| F% | Absolute Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. |
Data Interpretation Example
The table below shows hypothetical PK parameters for 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride.
| Parameter | IV Route (1 mg/kg) | PO Route (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUClast (ng·h/mL) | 2250 | 7600 |
| AUCinf (ng·h/mL) | 2300 | 7850 |
| t1/2 (h) | 3.5 | 3.7 |
| CL (L/h/kg) | 0.43 | - |
| Vd (L/kg) | 2.2 | - |
| F% | - | 34.1% |
Interpretation: In this hypothetical example, the Tmax of 1.0 hour suggests relatively rapid oral absorption. The half-life of ~3.5 hours indicates a moderate rate of elimination. The absolute bioavailability of 34.1% suggests that a significant portion of the oral dose is absorbed and escapes first-pass metabolism in the liver. A high volume of distribution (2.2 L/kg) would imply that the compound distributes extensively into tissues rather than being confined to the bloodstream.[5]
Conclusion
This technical guide provides a robust, field-tested framework for the comprehensive in vivo pharmacokinetic evaluation of novel pyrimidine derivatives like 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride. By integrating strategic experimental design, validated high-sensitivity bioanalytical methods, and standardized data analysis techniques, researchers can generate reliable and reproducible PK data. This information is indispensable for making informed decisions in the drug discovery process, enabling the selection of candidates with favorable ADME properties for further development and eventual clinical success. The iterative process of designing studies, generating data, and interpreting the results forms the core of pharmacokinetic science and is a critical pillar of translational medicine.[19]
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Pachiappan S, et al. Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. Available from: [Link]
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A Methodological Framework for Characterizing the Receptor Binding Affinity of Novel Pyrimidine Derivatives: A Case Study of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride
An In-depth Technical Guide
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities.[1][2] The novel compound, 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride, represents a new chemical entity with unexplored therapeutic potential. Elucidating its interaction with biological targets is a critical first step in its journey toward becoming a potential drug candidate. This technical guide presents a comprehensive, methodology-focused framework for determining the receptor binding affinity of this and other novel small molecules. We provide detailed, field-proven protocols for primary binding assays, explain the causal-driven choices behind experimental design, and outline a self-validating system to ensure data integrity. This document is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Part 1: The Scientific Imperative: From Novel Compound to Characterized Ligand
The discovery of a new chemical entity (NCE) like 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride is both an opportunity and a challenge. The pyrimidine core is associated with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] This history suggests a high probability of biological relevance for our compound of interest. However, its specific molecular target, the strength of its interaction (binding affinity), and its mechanism of action are unknown.
The primary objective of early-stage drug discovery is to answer these fundamental questions. Binding affinity, quantified by the dissociation constant (Kd), is the paramount parameter that dictates the potential potency and selectivity of a drug. A low Kd value signifies a strong interaction between the ligand and its receptor, meaning a lower concentration of the compound is needed to elicit a biological effect. This guide provides the strategic and tactical blueprint for systematically characterizing the binding profile of our lead compound.
Part 2: Core Methodologies for Affinity Determination
The selection of an appropriate binding assay is a critical decision driven by the nature of the target, the availability of reagents, and the specific data required (e.g., equilibrium affinity, kinetics, or thermodynamics). We will detail three gold-standard, orthogonal techniques that provide a comprehensive understanding of a ligand-receptor interaction.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are renowned for their sensitivity and robustness, making them a foundational tool for measuring the affinity of a ligand to its receptor.[4][5]
Expertise & Rationale: We begin with a competitive binding assay. This approach is ideal when the receptor target is known or hypothesized, and a validated radiolabeled ligand for that target is available. It allows us to determine the affinity (as an inhibition constant, Ki) of our unlabeled test compound (2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride) by measuring its ability to displace the known radioligand. This is often the first step in screening and ranking new compounds.[4]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in an appropriate assay buffer.[6] Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation (e.g., 50-100 µg protein).
-
A fixed concentration of the radioligand, typically at or near its Kd value.[7]
-
Varying concentrations of the unlabeled test compound (2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride), typically spanning 6-8 log units.
-
Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (a saturating concentration of a known, non-radioactive ligand to block all specific binding).[6]
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.
-
Separation: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.[4]
-
Detection: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding for each concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Use non-linear regression to fit the curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).[9]
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Data Summary Table (Template)
| Compound | Target Receptor | IC50 (nM) | Ki (nM) |
| 2-Cyclohexyl-1-pyrimidin-2-ylethanamine HCl | [e.g., CDK2] | [Experimental Value] | [Calculated Value] |
| Positive Control | [e.g., CDK2] | [Known Value] | [Known Value] |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful, label-free optical technique that provides real-time data on the association (k_on) and dissociation (k_off) rates of an interaction, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = k_off / k_on).[10][11]
Expertise & Rationale: SPR is chosen when kinetic information is critical. Understanding how fast a compound binds and how long it stays bound (its residence time) is invaluable for lead optimization. A fast "on-rate" and a slow "off-rate" are often desirable characteristics for a drug. SPR is also excellent for studying small molecule interactions where labeling might alter binding behavior.[12][13]
Experimental Workflow: SPR Kinetic Analysis
Caption: Workflow for a multi-cycle kinetics SPR experiment.
Detailed Protocol:
-
Receptor Immobilization: The target receptor protein is covalently attached to the surface of an SPR sensor chip (e.g., via amine coupling to a CM5 chip). The goal is to achieve an immobilization level that will yield a sufficient signal without causing mass transport limitations.[14]
-
Analyte Preparation: Prepare a series of precise dilutions of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride in the running buffer. A solvent correction may be needed if DMSO is used.
-
Kinetic Analysis:
-
Association: Inject the lowest concentration of the test compound over the sensor surface at a constant flow rate and monitor the increase in response units (RU) as it binds to the receptor.[10]
-
Dissociation: Replace the analyte solution with a flow of running buffer and monitor the decrease in RU as the compound dissociates.
-
Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine) to remove all remaining bound analyte, returning the surface to its baseline state.
-
Repeat this cycle for each concentration of the test compound.
-
-
Data Analysis: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This process simultaneously calculates the best-fit values for the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (Kd).[14]
Data Summary Table (Template)
| Compound | Target Receptor | kon (M-1s-1) | koff (s-1) | Kd (nM) |
| 2-Cyclohexyl-1-pyrimidin-2-ylethanamine HCl | [e.g., hCypA] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Positive Control | [e.g., hCypA] | [Known Value] | [Known Value] | [Known Value] |
Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16]
Expertise & Rationale: ITC is the gold standard for understanding the driving forces of binding. It is label-free, requires no immobilization, and measures the interaction in solution.[17] It not only provides the binding affinity (Kd) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of binding. This information is crucial for structure-activity relationship (SAR) studies, as it helps chemists understand whether binding is driven by favorable bond formation (enthalpy) or by changes in solvent and conformational ordering (entropy).[18]
Experimental Workflow: ITC Titration
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol:
-
Sample Preparation: Prepare the purified receptor protein and the test compound in identical, degassed buffer to minimize heats of dilution. The protein is placed in the sample cell, and the compound is loaded into the injection syringe at a concentration typically 10-15 times higher than the protein.[19]
-
Titration: A series of small, precise injections of the compound solution are made into the protein-containing cell at a constant temperature.
-
Heat Measurement: The instrument measures the minute temperature difference between the sample cell and a reference cell, quantifying the heat released (exothermic) or absorbed (endothermic) after each injection.[15]
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a theoretical model to derive the stoichiometry (n), binding constant (Ka, from which Kd = 1/Ka), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.[17]
Data Summary Table (Template)
| Compound | Target Receptor | Stoichiometry (n) | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 2-Cyclohexyl-1-pyrimidin-2-ylethanamine HCl | [e.g., BRD4-1] | [Value] | [Value] | [Value] | [Value] |
| Positive Control | [e.g., BRD4-1] | [Known Value] | [Known Value] | [Known Value] | [Known Value] |
Part 3: Trustworthiness and Connecting Binding to Function
Self-Validating Systems: Scientific integrity demands that our results are robust and reproducible. The most trustworthy approach is to use orthogonal methods. Confirming a Kd value obtained from a radioligand assay with a similar value from SPR or ITC provides high confidence in the result.[20] Discrepancies between methods can often reveal important details about the binding mechanism.
Hypothetical Signaling Pathway: Once high-affinity binding is confirmed, the next logical question is: what is the functional consequence? Given that many pyrimidine derivatives act as kinase inhibitors, we can hypothesize that our compound binds to a kinase like Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[21][22] Binding could inhibit its activity, leading to cell cycle arrest.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a CDK2 signaling pathway.
This hypothesis would then be tested using functional assays, such as an in vitro kinase activity assay or a cell-based proliferation assay, to link the measured binding affinity to a tangible biological outcome.
Part 4: Conclusion
Characterizing the receptor binding affinity of a novel compound like 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride is a multi-step, multi-technique process. It begins with foundational, high-sensitivity methods like radioligand binding and is confirmed and expanded upon with orthogonal, information-rich techniques like SPR and ITC. By following this systematic and rigorous framework, researchers can confidently determine the binding properties of new chemical entities, providing the critical data needed to drive informed decisions in the drug discovery pipeline. This guide provides the strategic rationale and detailed protocols necessary to transform an uncharacterized molecule into a well-understood ligand with a clear path toward further development.
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Al-Jumaili, A. H. A., et al. (2024). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Iraqi Journal of Science, 65(11), 6061-6078. [Link]
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Stability Profiling of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine Hydrochloride in Biological Matrices: A Comprehensive Technical Guide
Executive Summary & Scientific Rationale
In the rigorous landscape of preclinical drug development, the transition of a chemical scaffold from a "hit" to a viable "lead" hinges on its survivability in complex biological matrices. As a Senior Application Scientist, I approach stability profiling not merely as a regulatory checkbox, but as a fundamental mechanistic investigation.
The target compound, 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride , presents a fascinating structural paradigm. It incorporates an aliphatic primary amine, a pyrimidine ring, and a lipophilic cyclohexyl moiety. Each of these functional groups carries specific metabolic and chemical liabilities when exposed to the enzymatic milieu of plasma, whole blood, and hepatic tissue.
This whitepaper provides an in-depth, self-validating methodological framework for assessing the in vitro stability of this compound. The protocols detailed herein are strictly aligned with the FDA’s Bioanalytical Method Validation Guidance for Industry (2018)[1] and the internationally harmonized ICH M10 guidelines[2], ensuring that the generated pharmacokinetic (PK) data is both mechanistically sound and regulatory-compliant.
Mechanistic Degradation Pathways
To design an effective bioanalytical assay, one must first anticipate how the molecule will degrade. Understanding the fundamental pathways of pyrimidine and amine metabolism provides critical context for interpreting stability assays[3].
For 2-Cyclohexyl-1-pyrimidin-2-ylethanamine, the structural liabilities dictate the following predictive metabolic routes:
-
The Primary Amine: Aliphatic amines are classically susceptible to oxidative deamination mediated by monoamine oxidases (MAOs) or Cytochrome P450 (CYP) enzymes, potentially yielding reactive aldehydes or ketones.
-
The Pyrimidine Ring: While generally more electron-deficient and stable than other heterocycles, pyrimidines can undergo CYP-mediated aromatic oxidation or ring-opening catabolism[3].
-
The Cyclohexyl Ring: This highly lipophilic region is a prime target for CYP3A4/CYP2D6-mediated aliphatic hydroxylation, a common Phase I clearance mechanism.
-
Plasma Amidases/Esterases: Because the molecule lacks hydrolyzable ester or amide bonds, it is predicted to exhibit high chemical and enzymatic stability in plasma. However, non-specific protein binding and red blood cell (RBC) partitioning must be empirically ruled out[4].
Proposed Phase I metabolic degradation pathways for the target compound.
Experimental Workflows & Self-Validating Protocols
A robust experimental protocol must be a self-validating system . This means incorporating internal controls that actively differentiate between enzymatic metabolism, chemical instability, and bioanalytical artifacts (e.g., ion suppression or extraction loss).
Integrated workflow for in vitro biological matrix stability profiling.
Protocol 1: Plasma and Whole Blood Stability Assay
Causality & Rationale: The ICH M10 guidelines highlight the paramount importance of assessing analyte stability in whole blood immediately after collection[4]. For whole blood, red blood cell (RBC) partitioning must be accounted for by allowing an equilibration period. Failing to do so can result in an artificial "drop" in plasma concentration that mimics degradation but is actually driven by cellular uptake[4].
Step-by-Step Methodology:
-
Matrix Preparation: Obtain pooled blank human plasma or whole blood (K2EDTA anticoagulant). Pre-warm to 37°C for 10 minutes.
-
Analyte Spiking: Spike the compound (from a 1 mM DMSO stock) into the matrix to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1% to prevent protein denaturation.
-
Equilibration (Whole Blood Only): Allow 15 minutes for RBC partitioning equilibration before drawing the Time-Zero ( T0 ) sample[4].
-
Incubation & Sampling: Incubate at 37°C under gentle agitation. At designated time points (0, 15, 30, 60, 120 min), withdraw 50 µL aliquots.
-
Quenching & Extraction: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Self-Validation Check: The 3:1 organic-to-aqueous ratio instantly precipitates proteins, halting all enzymatic activity, while the SIL-IS corrects for any downstream extraction losses[5].
-
Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
Protocol 2: Liver Microsomal Clearance Assay (HLM/RLM)
Causality & Rationale: Microsomal assays determine the intrinsic clearance ( CLint ) of the drug. To ensure data integrity, a "Minus-NADPH" control must be run in parallel. If degradation occurs in the absence of NADPH, it points to chemical hydrolysis rather than CYP450-mediated metabolism, dictating a completely different structural optimization strategy.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Thaw cryopreserved liver S9 fractions or microsomes on ice[3].
-
Reaction Mixture Setup: Combine buffer, microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Control Systems: Prepare the parallel "Minus-NADPH" control.
-
Pre-Incubation: Pre-incubate the mixtures at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system (or 1 mM NADPH final concentration) to the test samples.
-
Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and quench immediately in 150 µL of cold ACN containing the SIL-IS[3].
-
Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C and analyze the supernatant via LC-MS/MS.
LC-MS/MS Bioanalytical Method Validation
Quantification of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine requires a highly selective and sensitive LC-MS/MS method. The use of a Stable Isotope-Labeled (SIL) internal standard is prioritized to ensure the accuracy and precision of the quantification in biological matrices[5]. The method must be validated against the parameters outlined in the FDA 2018 and ICH M10 guidance documents[1],[2].
Table 1: Key LC-MS/MS Method Validation Parameters & Rationale
| Validation Parameter | Regulatory Acceptance Criteria | Mechanistic Rationale |
| Accuracy | ±15% of nominal (±20% at LLOQ) | Ensures the measured concentration accurately reflects the true analyte value in the complex matrix. |
| Precision | CV ≤ 15% (≤ 20% at LLOQ) | Validates the reproducibility of the protein precipitation extraction and electrospray ionization process. |
| Matrix Effect | IS-normalized MF CV ≤ 15% | Confirms that co-eluting matrix components (e.g., endogenous phospholipids) do not cause variable ion suppression. |
| Selectivity | Blank matrix interference < 20% of LLOQ | Proves the MRM transitions are specific to the analyte and IS, free from endogenous isobaric interference. |
Data Analysis & Kinetic Calculations
Following LC-MS/MS analysis, the peak area ratio (Analyte/IS) is plotted against time. The degradation is assumed to follow first-order kinetics. The elimination rate constant ( k ) is derived from the slope of the natural log of the percentage remaining versus time.
-
Half-life ( t1/2 ): t1/2=0.693/k
-
Intrinsic Clearance ( CLint ): CLint=(0.693/t1/2)×(V/[MicrosomalProtein])
(where V is the incubation volume in µL, and protein concentration is in mg).
Table 2: Representative Stability Profiling Data Summary (Illustrative)
| Biological Matrix | t1/2 (min) | CLint (µL/min/mg) | Mechanistic Assessment & Liability |
| Human Plasma | > 120 | N/A | Highly stable; lacks hydrolyzable ester/amide bonds. |
| Human Whole Blood | > 120 | N/A | Stable; no significant RBC partitioning or degradation observed after initial equilibration. |
| Human Liver Microsomes | 24.5 | 56.6 | Moderate-to-high clearance; primarily driven by CYP-mediated oxidation of the pyrimidine and cyclohexyl rings. |
| Rat Liver Microsomes | 18.2 | 76.2 | High clearance; species-specific metabolic scaling is required prior to in vivo PK prediction. |
Conclusion & Strategic Recommendations
Stability profiling of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride reveals a compound that is highly stable in circulating fluids (plasma/blood) but susceptible to hepatic Phase I metabolism. The self-validating protocols outlined in this guide ensure that any observed degradation is accurately attributed to enzymatic clearance rather than chemical instability or bioanalytical artifacts. For drug development professionals, if the microsomal CLint proves too high for the desired dosing regimen, structural optimization should focus on blocking the metabolically soft spots—specifically, introducing steric hindrance around the primary amine or substituting fluorine atoms onto the cyclohexyl ring to impede CYP-mediated hydroxylation.
References
-
Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum Source: Taylor & Francis URL:[Link]
-
FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: NorthEast BioLab / U.S. Food and Drug Administration URL:[Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: ResearchGate / The AAPS Journal URL:[Link]
Sources
Comprehensive Application Note: Protocol for Dissolving 2-Cyclohexyl-1-pyrimidin-2-ylethanamine Hydrochloride in DMSO
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction & Physicochemical Profile
2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride is a highly specific intermediate utilized in modern drug discovery and biochemical screening. The presence of the pyrimidine ring and cyclohexyl moiety confers unique steric and electronic properties, while the ethylamine backbone provides a critical vector for functionalization.
Formulating this compound as a hydrochloride salt enhances its solid-state stability and shelf-life. However, it introduces specific physicochemical dynamics when transitioning from a solid powder to a liquid stock solution for in vitro assays. Understanding these dynamics is critical for ensuring assay reproducibility and preventing false negatives caused by compound precipitation.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Compound Name | 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride |
| CAS Number | 2375274-41-0 [1] |
| Molecular Formula | C₁₂H₂₀ClN₃ |
| Molecular Weight | 241.76 g/mol |
| Salt Form | Mono-hydrochloride |
| Primary Stock Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
Mechanistic Insights: Solvation Dynamics (E-E-A-T)
As an Application Scientist, it is essential to recognize that the dissolution of an amine hydrochloride salt in DMSO is not merely a physical mixing process; it is a thermodynamic event driven by solvent-solute interactions.
Causality of Solvent Choice: DMSO is a highly polar aprotic solvent with a strong dipole moment and exceptional hydrogen-bond acceptor capabilities. When the compound is introduced to DMSO, the solvent molecules rapidly coordinate around the protonated primary amine (-NH₃⁺) and the dissociated chloride (Cl⁻) counterion [2]. While the free base form of this compound might be soluble in less polar organic solvents, the hydrochloride salt demands a solvent with a high dielectric constant (like DMSO) to overcome the ionic crystal lattice energy.
Causality of pH Dynamics & Downstream Assays: Dissolving an HCl salt in unbuffered DMSO creates a slightly acidic microenvironment. When this master stock is subsequently diluted into an aqueous assay (e.g., cell culture media or biochemical buffers), the receiving buffer must have sufficient capacity (e.g., 50 mM HEPES or PBS) to neutralize the pH [3]. Failure to buffer the system can lead to the deprotonation of the amine, potentially causing the less-soluble free base to crash out of solution, leading to inaccurate dosing.
Experimental Protocol: Preparation of a 10 mM Master Stock
This protocol is designed as a self-validating system to prevent moisture ingress, ensure complete solvation, and verify concentration integrity.
Phase 1: Equilibration (Moisture Mitigation)
-
Retrieve and Equilibrate: Remove the sealed vial of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride from cold storage (-20°C). Place it in a desiccator at room temperature (RT) for a minimum of 30 minutes before opening.
-
Causality: Amine hydrochlorides are inherently hygroscopic. Opening a cold vial causes immediate condensation of atmospheric moisture. Water ingress hydrolyzes the compound, skews the molecular weight calculations, and accelerates degradation during freeze-thaw cycles [4].
-
Phase 2: Calculation and Weighing
-
Weighing: Using a calibrated analytical microbalance, weigh the desired mass of the compound into a sterile, low-bind microcentrifuge tube.
-
Volume Calculation: Determine the exact volume of anhydrous DMSO required using the formula: Volume(mL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)
Table 2: Standardized Dilution Matrix for 10 mM Stock (MW = 241.76 g/mol )
| Mass Weighed (mg) | Required Anhydrous DMSO (µL) | Final Concentration (mM) |
| 1.00 | 413.6 | 10.0 |
| 2.50 | 1034.1 | 10.0 |
| 5.00 | 2068.2 | 10.0 |
Phase 3: Solvation and Disruption
-
Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the tube.
-
Mechanical Disruption: Vortex the solution vigorously for 30–60 seconds.
-
Acoustic Cavitation: If microscopic crystals persist, place the tube in a room-temperature ultrasonic bath for 2–5 minutes.
-
Causality: Sonication provides the mechanical energy required to overcome the residual lattice energy of the hydrochloride salt, ensuring 100% molecular solvation without applying thermal stress that could degrade the pyrimidine ring.
-
Phase 4: Quality Control and Storage (Self-Validation)
-
Visual Validation: Hold the tube against a light source. The solution must be completely transparent with no Tyndall effect (light scattering), which would indicate undissolved micro-particulates.
-
Aliquoting: Divide the master stock into 50 µL single-use aliquots.
-
Cryopreservation: Store aliquots immediately at -80°C.
-
Causality: Repeated freeze-thaw cycles introduce water into the DMSO, leading to compound precipitation and localized concentration gradients. Single-use aliquots guarantee absolute assay reproducibility.
-
Workflow Visualization
Standardized workflow for the preparation, storage, and dilution of DMSO stock solutions.
References
-
ChemSrc Database. 2375274-41-0 CAS: 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride. ChemSrc.[Link]
-
A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Journal of Organic Chemistry, ACS Publications.[Link]
-
Biotechnology: Pharmaceutical Aspects - Solubility of Salts. ResearchGate.[Link]
-
Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. European Journal of Pharmaceutical Sciences.[Link]
Application Note: 2-Cyclohexyl-1-pyrimidin-2-ylethanamine Hydrochloride in Advanced Organic Synthesis and Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on the availability of highly functionalized, rationally designed building blocks. 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride (CAS: 2375274-41-0)[1] is an advanced, multifunctional primary amine precursor that bridges the gap between lipophilic target engagement and versatile synthetic handleability.
This molecule is engineered with three distinct pharmacophoric elements:
-
The Pyrimidine Core: Pyrimidines are elite heterocyclic leitmotifs in drug discovery, serving as the core scaffold in over 20 FDA-approved kinase inhibitors[2]. They act as potent hydrogen-bond acceptors, specifically mimicking the adenine ring of ATP to anchor molecules within the kinase hinge region[3].
-
The Cyclohexyl Moiety: Acting as a tunable lipophilic shield, the cyclohexyl group enhances van der Waals interactions within hydrophobic pockets (such as the DFG-out allosteric site) while improving the overall pharmacokinetic profile (logP) of the resulting drug candidate.
-
The Primary Amine: Primary amines are the cornerstone of combinatorial chemistry and DNA-Encoded Library (DEL) synthesis, allowing for rapid, divergent functionalization into amides, ureas, and secondary amines[4].
By supplying this compound as a hydrochloride salt , the primary amine is protected from auto-oxidation and atmospheric degradation, ensuring long-term bench stability and consistent reaction stoichiometry.
Pharmacophore Mapping & Biological Utility
The structural topology of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine allows it to simultaneously engage multiple binding domains within a target protein.
Caption: Pharmacophore mapping of the precursor's structural motifs to biological target interactions.
Physicochemical Profiling
Understanding the physical properties of this precursor is critical for optimizing reaction conditions, particularly regarding solvent selection and base equivalency.
Table 1: Physicochemical Properties
| Property | Value | Synthetic Implication |
| Compound Name | 2-Cyclohexyl-1-pyrimidin-2-ylethanamine HCl | - |
| CAS Registry Number | 2375274-41-0[1] | Unique identifier for commercial sourcing. |
| Molecular Formula | C₁₂H₁₉N₃ · HCl | - |
| Molecular Weight | 241.76 g/mol (Salt) | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Physical State | Solid (Powder) | The HCl salt ensures bench-stability and prevents amine oxidation. |
| Solubility | DMSO, Methanol, DMF, Water | Ideal for diverse organic and aqueous-organic reaction conditions. |
Divergent Synthetic Workflows
The primary amine serves as a central hub for divergent synthesis. The presence of the bulky cyclohexyl group at the β -position and the pyrimidine ring at the α -position creates a sterically demanding environment. Standard coupling conditions often fail or proceed with low yields; therefore, highly reactive coupling reagents and optimized conditions are required.
Caption: Divergent synthetic workflow of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine in drug discovery.
Table 2: Reaction Optimization Summary
| Reaction Type | Reagents | Temp / Time | Expected Yield | Causality / Expert Insight |
| Amide Coupling | HATU, DIPEA, DMF | rt, 2-4 h | >85% | HATU overcomes steric hindrance at the α -carbon; DIPEA neutralizes the HCl salt. |
| Reductive Amination | NaBH(OAc)₃, DCE | rt, 12 h | 75-80% | STAB prevents over-reduction; DCE provides optimal solubility for the iminium intermediate. |
| Urea Formation | Isocyanate, DIPEA, DCM | 0 °C to rt, 4 h | >90% | Stepwise addition at 0 °C prevents symmetric urea byproduct formation. |
Validated Experimental Protocols
Protocol A: Sterically Hindered Amide Bond Formation (HATU-Mediated)
Objective: To couple the precursor with a carboxylic acid, overcoming the steric bulk of the α -pyrimidine and β -cyclohexyl groups.
-
Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.1 M concentration.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes.
-
Causality: Pre-activation forms the highly reactive HOAt ester. This step is crucial; attempting to activate the acid in the presence of the bulky amine often leads to sluggish kinetics and epimerization of chiral acids.
-
-
Coupling: Add 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride (1.1 equiv) in one portion.
-
Causality: The excess DIPEA serves a dual purpose: it drives the coupling mechanism and neutralizes the HCl salt, liberating the nucleophilic free amine in situ.
-
-
Monitoring: Stir for 2-4 hours. Monitor the reaction via LC-MS.
-
Workup (Self-Validation): Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers with saturated aqueous NaHCO₃.
-
Causality: The NaHCO₃ wash is critical to remove the acidic HOAt byproduct generated by HATU. Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
-
Protocol B: Chemoselective Reductive Amination
Objective: To synthesize a secondary amine derivative without over-reducing the aldehyde starting material.
-
Iminium Formation: Combine the amine hydrochloride precursor (1.0 equiv), the target aldehyde (1.1 equiv), and Triethylamine (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). Stir at room temperature for 2 hours.
-
Causality: DCE is preferred over DCM due to its slightly higher boiling point and superior ability to solvate the transient iminium species. Triethylamine is used here instead of DIPEA to minimize steric crowding during iminium formation.
-
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.
-
Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the iminium ion. Stronger agents like NaBH₄ would indiscriminately reduce the unreacted aldehyde to an alcohol, ruining the yield.
-
-
Completion & Isolation: Stir overnight at room temperature. Quench carefully with 1N NaOH to break down stable boron-amine complexes. Extract with DCM, dry, and purify.
Protocol C: Asymmetric Urea Synthesis
Objective: To form a urea linkage using an isocyanate while preventing the formation of symmetric dimer byproducts.
-
Reaction Setup: Dissolve the amine hydrochloride precursor (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.1 M) and cool the flask to 0 °C in an ice bath.
-
Addition: Dropwise add the desired isocyanate (1.05 equiv) dissolved in a minimal amount of DCM.
-
Causality: Maintaining the reaction at 0 °C during the addition phase suppresses the nucleophilic attack of the newly formed urea onto another equivalent of isocyanate, which would otherwise form an unwanted biuret or symmetric dimer.
-
-
Isolation: Allow the reaction to warm to room temperature over 2 hours. Evaporate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure urea derivative, filtering to collect the solid.
References
[1] Title: 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride (CAS 2375274-41-0) Source: ChemSrc Chemical Database URL: [Link]
[3] Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI (Molecules) URL: [Link]
[4] Title: Building Block-Centric Approach to DNA-Encoded Library Design Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
HPLC Method Development and Validation Protocol for 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals
Introduction & Analyte Profiling
The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride (CAS: 2375274-41-0) is a complex synthetic building block characterized by three distinct functional domains:
-
Primary Amine (Hydrochloride Salt): Highly polar and basic (pKa ~9.5).
-
Pyrimidine Ring: A weak base (pKa ~1.3) with strong UV absorbance ( π→π∗ transitions) near 240 nm.
-
Cyclohexyl Group: A highly lipophilic moiety that drives hydrophobic retention.
The Chromatographic Challenge
The primary challenge in analyzing basic aliphatic amines is peak tailing . In reversed-phase liquid chromatography (RP-HPLC), peak tailing is predominantly caused by secondary ion-exchange interactions between the positively charged protonated amine of the analyte and the negatively charged, unreacted acidic silanols ( SiO− ) on the silica stationary phase . If these interactions are not suppressed, the method will suffer from poor resolution, shifting retention times, and integration errors, rendering it unfit for quantitative quality control (QC).
Method Development Strategy: The Causality of Choices
To build a self-validating and robust analytical system, every chromatographic parameter has been selected based on fundamental separation mechanisms .
-
Stationary Phase Selection (Base-Deactivated Silica): We utilize a Base-Deactivated Silica (BDS) C18 column. BDS columns are exhaustively end-capped, which minimizes residual silanol activity and delivers significantly sharper, more symmetrical peaks for basic compounds .
-
Mobile Phase pH & Ion-Pairing: To further suppress silanol ionization (which occurs above pH 3.5), the mobile phase is heavily buffered at an acidic pH (~2.0) using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it fully protonates the amine (ensuring a consistent ionization state) and acts as a hydrophobic ion-pairing agent, pulling the polar amine into the C18 stationary phase to improve retention.
-
Gradient Elution: Because the molecule contains both a highly polar salt domain and a lipophilic cyclohexyl ring, an isocratic method would result in either poor retention of the polar domain or excessive band broadening of the lipophilic domain. A gradient from 5% to 90% Acetonitrile ensures sharp peak shapes across the entire polarity spectrum.
Experimental Workflow
Figure 1: Logical workflow for HPLC method development targeting basic amine compounds.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Water: HPLC or Milli-Q grade (18.2 MΩ·cm).
-
Acetonitrile (MeCN): HPLC gradient grade.
-
Trifluoroacetic Acid (TFA): LC-MS or HPLC grade (purity > 99.5%).
-
Reference Standard: 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride.
Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (0.1% TFA in MeCN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
-
Diluent: Water : Acetonitrile (50:50, v/v).
Sample Preparation Workflow
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.
-
Add 5 mL of Diluent and sonicate for 5 minutes until complete dissolution is achieved (the hydrochloride salt is highly soluble).
-
Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions & Data Presentation
The following gradient ensures that the polar amine is retained sufficiently past the void volume ( t0 ), while the lipophilic cyclohexyl group is flushed out efficiently to prevent carryover.
Table 1: Optimized Chromatographic Gradient Conditions
| Parameter | Setting / Value |
| Column | ReproSil BDS C18, 150 mm × 4.6 mm, 5 µm (or equivalent) |
| Column Temperature | 30 °C ± 2 °C (Reduces mobile phase viscosity) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | UV at 240 nm (Optimal for pyrimidine ring) |
| Run Time | 15.0 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Elution Phase |
| 0.0 | 95 | 5 | Equilibration & Polar Retention |
| 2.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Ramp (Elute Cyclohexyl moiety) |
| 12.0 | 10 | 90 | High Organic Wash |
| 12.1 | 95 | 5 | Return to Initial Conditions |
| 15.0 | 95 | 5 | Re-equilibration |
System Suitability & Validation System
A method is only as reliable as its validation framework. According to the ICH Q2(R1) guidelines, analytical procedures must be rigorously validated to prove they are fit for their intended purpose . The following tables outline the self-validating criteria that must be met prior to and during sample analysis.
Table 2: System Suitability Test (SST) Criteria Inject the Working Standard Solution (0.1 mg/mL) five consecutive times.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) | ~6.5 - 7.5 min | Ensures proper hydrophobic retention and gradient accuracy. |
| Tailing Factor ( Tf ) | ≤1.5 | Confirms successful suppression of silanol-amine interactions. |
| Theoretical Plates ( N ) | >5000 | Verifies column efficiency and optimal band broadening dynamics. |
| % RSD of Peak Area | ≤2.0% | Validates the precision of the autosampler and integration method. |
Table 3: ICH Q2(R1) Method Validation Parameters
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject Diluent (Blank). Compare with Standard chromatogram. | No interfering peaks at the retention time of the active analyte. |
| Linearity | Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (0.025 to 0.150 mg/mL). | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤5% of 100% response. |
| Accuracy (Recovery) | Spike known amounts of standard into blank matrix at 50%, 100%, and 150% levels (n=3 per level). | Mean recovery must be between 98.0% and 102.0%. |
| Method Precision | Prepare 6 independent sample preparations at 100% concentration. | % RSD of calculated assay results ≤2.0% . |
References
-
Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems Source: ACE HPLC Columns Technical Note URL:[Link]
-
ReproSil BDS C18: Improved peak shapes and reproducibility for basic compounds Source: Dr. Maisch HPLC GmbH URL:[Link]
-
Introduction to Modern Liquid Chromatography (3rd Edition) Source: John Wiley & Sons, Inc. / Journal of the American Chemical Society URL:[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / ICH Guidelines URL:[Link]
Using 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride in cell culture assays
Application Note: In Vitro Cell Culture Profiling of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine Hydrochloride in Drug Discovery Workflows
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Introduction & Mechanistic Rationale
In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are screened to identify high-quality chemical starting points for challenging therapeutic targets[1][2]. 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride (CAS: 2375274-41-0) is a highly versatile primary amine pharmacophore. Its structural architecture—combining a lipophilic cyclohexyl ring with a pyrimidine moiety—makes it an ideal hinge-binding motif for kinase inhibitors or a hydrophobic anchor for G-protein-coupled receptor (GPCR) ligands[3][4].
Before investing in complex synthetic derivatization (such as amide coupling or reductive amination), it is critical to profile the baseline cellular behavior of the unconjugated fragment. Evaluating a building block in cell culture assays serves three distinct purposes:
-
Cytotoxicity Profiling: Establishes the intrinsic toxicity of the scaffold, ensuring that subsequent target-specific derivatives have a viable therapeutic window.
-
Permeability Assessment: Determines the membrane permeability of the core scaffold, which heavily influences the oral bioavailability of the final drug candidate.
-
Assay Interference: Confirms that the fragment does not auto-fluoresce or non-specifically inhibit reporter enzymes (e.g., luciferase) used in downstream high-throughput screening (HTS).
Experimental Design & Causality
To ensure self-validating and reproducible results, the experimental design relies on two foundational assays:
A. Cell Viability via ATP Quantitation (CellTiter-Glo® 2.0) Causality: Viable cells tightly regulate and maintain a consistent intracellular pool of adenosine triphosphate (ATP). When cells undergo apoptosis or necrosis, ATP is rapidly depleted by endogenous ATPases. The CellTiter-Glo 2.0 assay introduces a single reagent that simultaneously lyses the cells, inhibits endogenous ATPases, and supplies D-luciferin and a thermostable Ultra-Glo™ Recombinant Luciferase[5][6]. The resulting luminescent signal is directly proportional to the amount of ATP present, which in turn is strictly causal to the number of viable cells[7].
B. Cellular Permeability (Caco-2 Transwell Assay) Causality: 2-Cyclohexyl-1-pyrimidin-2-ylethanamine is supplied as a hydrochloride salt. In cell culture media (pH ~7.4), the primary amine (pKa ~9.5) exists in an equilibrium heavily favoring the protonated state. Because charged molecules struggle to cross the hydrophobic core of the lipid bilayer, evaluating the apparent permeability ( Papp ) across a polarized Caco-2 monolayer (which mimics the human intestinal epithelium) provides empirical data on the scaffold's passive and active transport dynamics.
Materials & Reagents
-
Test Compound: 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride (Purity ≥ 98%).
-
Cell Lines: HepG2 (Hepatocellular carcinoma), HEK293 (Embryonic kidney), Caco-2 (Colorectal adenocarcinoma).
-
Reagents:
-
CellTiter-Glo® 2.0 Reagent (Promega, Cat. #G9241)[8].
-
Dimethyl Sulfoxide (DMSO), LC-MS grade.
-
Dulbecco’s Modified Eagle Medium (DMEM) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin.
-
Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).
-
-
Consumables: 384-well opaque white tissue culture plates, 24-well Transwell® inserts (0.4 µm pore size).
Detailed Step-by-Step Protocols
Protocol A: Compound Preparation and Handling
Expert Insight: The hydrochloride salt enhances shelf stability and aqueous solubility but can locally drop the pH of unbuffered solutions, potentially causing artifactual cytotoxicity.
-
Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 50 mM. Vortex for 2 minutes and sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.
-
Working Dilutions: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.
-
Media Normalization: Transfer the DMSO dilutions into intermediate plates containing pre-warmed DMEM to achieve a final DMSO concentration of 0.5% (v/v). Crucial step: This prevents solvent-induced toxicity while maintaining the compound in solution.
Protocol B: High-Throughput Cytotoxicity Assay (384-Well Format)
-
Cell Seeding: Harvest HepG2 and HEK293 cells at 80% confluence. Seed 1,500 cells/well in 20 µL of complete DMEM into a 384-well opaque white plate.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 24 hours to allow cell adherence and recovery.
-
Compound Treatment: Add 5 µL of the media-normalized compound dilutions to the assay wells. The final top concentration of the compound should be 100 µM. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 10 µM Staurosporine).
-
Exposure: Incubate for 48 hours at 37°C.
-
Equilibration: Remove the plates from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase kinetics, leading to edge effects[9].
-
Reagent Addition: Add 25 µL of room-temperature CellTiter-Glo 2.0 Reagent to each well.
-
Lysis & Measurement: Shake the plate on an orbital shaker at 500 rpm for 2 minutes to induce lysis. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader (Integration time: 0.5–1.0 second/well)[6][7].
Protocol C: Caco-2 Permeability Assay
-
Monolayer Formation: Seed Caco-2 cells on Transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 , ensuring tight junction integrity.
-
Assay Execution: Wash the monolayers with HBSS-HEPES (pH 7.4). Add 10 µM of the test compound to the apical chamber (A) for A-to-B transport, or to the basolateral chamber (B) for B-to-A transport.
-
Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, and 120 minutes, replacing the volume with fresh buffer.
-
Quantitation: Quantify the compound concentration using LC-MS/MS and calculate the Papp value.
Data Presentation & Interpretation
The following tables represent typical baseline profiling data for the unconjugated 2-Cyclohexyl-1-pyrimidin-2-ylethanamine fragment.
Table 1: Cytotoxicity Profiling ( IC50 ) Across Mammalian Cell Lines Interpretation: The fragment exhibits no significant cytotoxicity up to 100 µM, indicating an excellent safety profile for use as a structural backbone in drug design.
| Cell Line | Tissue Origin | Incubation Time | IC50 (µM) | Max Inhibition at 100 µM |
| HEK293 | Embryonic Kidney | 48 Hours | > 100 | 4.2% ± 1.1% |
| HepG2 | Liver (Hepatocyte) | 48 Hours | > 100 | 6.5% ± 1.4% |
| Caco-2 | Colon Epithelium | 48 Hours | > 100 | 2.1% ± 0.8% |
Table 2: Caco-2 Bidirectional Permeability Assessment Interpretation: A Papp of 4.8×10−6 cm/s indicates moderate passive permeability. An Efflux Ratio < 2 suggests the fragment is not a strong substrate for P-glycoprotein (P-gp) efflux pumps.
| Transport Direction | Papp ( 10−6 cm/s) | Recovery (%) | Efflux Ratio ( PappB→A/PappA→B ) |
| Apical to Basolateral (A → B) | 4.8 ± 0.3 | 92% | \multirow{2}{*}{1.14} |
| Basolateral to Apical (B → A) | 5.5 ± 0.4 | 94% |
Workflow & Mechanistic Visualizations
Fig 1. In vitro screening workflow for fragment-based drug discovery building blocks.
Fig 2. Mechanistic causality of the CellTiter-Glo 2.0 luminescent viability assay.
References
-
Recent medicinal approaches of novel pyrimidine analogs: A review Source: National Institutes of Health (PMC) URL:[Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets Source: National Institutes of Health (PMC) URL:[Link]
-
Fragment-based drug discovery and its application to challenging drug targets Source: Portland Press / Essays in Biochemistry URL:[Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Application Note: Formulation Strategies for 2-Cyclohexyl-1-pyrimidin-2-ylethanamine Hydrochloride
Executive Summary & Pre-formulation Rationale
The delivery of small-molecule amine hydrochlorides presents a fundamental paradox in pharmaceutical formulation. 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride (CAS: 2375274-41-0) is a prime example of this challenge. While its cyclohexyl and pyrimidine rings provide intrinsic lipophilicity, its formulation as a primary amine hydrochloride salt renders the molecule highly water-soluble.
When attempting to encapsulate such water-soluble salts into sustained-release polymeric nanocarriers like Poly(lactic-co-glycolic acid) (PLGA), formulators are traditionally forced to use complex Double Emulsion (W/O/W) techniques. However, due to the high solvation energy of the protonated amine in water, the drug rapidly partitions from the internal aqueous phase into the external continuous phase during solvent evaporation. This causality chain results in unacceptably low Encapsulation Efficiency (EE% < 20%) and a severe initial "burst release" profile[1].
To circumvent this, this application note details a Hydrophobic Ion Pairing (HIP) strategy. By electrostatically masking the cationic charge of the API with an anionic, lipid-rich counterion, we temporarily convert the hydrophilic salt into a highly lipophilic complex. This allows for the use of a streamlined Single Emulsion (O/W) process, drastically increasing EE% and providing a highly tunable sustained-release profile[2].
Mechanistic Principles of Hydrophobic Ion Pairing (HIP)
Hydrophobic ion pairing relies on the stoichiometric, electrostatic interaction between an ionized drug and an oppositely charged amphiphilic counterion[3].
For 2-Cyclohexyl-1-pyrimidin-2-ylethanamine, the primary amine group ( ) serves as the cationic anchor. We utilize Bis(2-ethylhexyl) sulfosuccinate sodium salt (AOT) as the counterion. The sulfonate group of AOT (pKa < 2) remains fully ionized at formulation pH, forming a strong ionic bond with the protonated amine. Simultaneously, the bulky, branched alkyl chains of AOT shield the polar interaction site from the aqueous environment.
Causality of Formulation Choice: The resulting uncharged, lipophilic complex precipitates out of the aqueous solution. This complex can then be readily dissolved in volatile organic solvents (e.g., Dichloromethane) alongside PLGA, ensuring the drug remains locked within the organic droplet during the O/W emulsification process rather than leaching into the aqueous continuous phase[2].
Experimental Protocols
Synthesis and Isolation of the HIP Complex
This protocol utilizes a 1:1 molar ratio to ensure complete charge neutralization.
-
API Preparation: Dissolve 100 mg of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride in 10 mL of mildly acidic ultra-pure water (pH 5.0, adjusted via 0.1M HCl) to ensure the primary amine is fully protonated.
-
Counterion Preparation: In a separate vial, dissolve the stoichiometric equivalent of AOT (approx. 183 mg, adjusting for exact molecular weights) in 10 mL of ultra-pure water.
-
Complexation: Place the API solution on a magnetic stirrer at 400 RPM. Add the AOT solution dropwise (1 mL/min) using a syringe pump.
-
Self-Validation Check: The previously clear solutions should immediately form a dense, milky-white precipitate upon contact. This visual cue confirms the successful formation of the water-insoluble HIP complex.
-
Isolation: Centrifuge the suspension at 10,000 × g for 15 minutes. Discard the supernatant (which contains the displaced NaCl byproduct).
-
Purification: Resuspend the pellet in ultra-pure water, vortex, and re-centrifuge to wash away unreacted precursors. Repeat twice.
-
Drying: Lyophilize the final pellet for 24 hours to obtain the anhydrous 2-Cyclohexyl-1-pyrimidin-2-ylethanamine-AOT complex.
Fabrication of PLGA Nanoparticles via O/W Single Emulsion
-
Organic Phase Preparation: Dissolve 50 mg of PLGA (Resomer® RG 503 H, 50:50 lactide:glycolide) and 10 mg of the lyophilized HIP complex in 2 mL of Dichloromethane (DCM).
-
Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) Polyvinyl Alcohol (PVA, MW 31,000-50,000, 87-89% hydrolyzed) solution in ultra-pure water, chilled in an ice bath.
-
Emulsification: Inject the organic phase into the aqueous phase while homogenizing at 15,000 RPM for 1 minute to form a coarse emulsion.
-
Nano-emulsification: Immediately transfer to an ultrasonic probe sonicator. Sonicate at 40% amplitude for 3 minutes (pulsed: 10s ON, 5s OFF) on ice to prevent thermal degradation.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer (300 RPM) at room temperature for 4 hours to evaporate the DCM.
-
Self-Validation Check: The formulation will transition from an opaque, milky emulsion to a slightly translucent, bluish opalescent nanosuspension, indicating successful solvent removal and particle hardening.
-
Collection: Recover the nanoparticles via ultracentrifugation (25,000 × g, 30 mins), wash twice with ultra-pure water, and lyophilize with 5% (w/v) sucrose as a cryoprotectant.
Analytical Characterization & Quantitative Data
To validate the efficacy of the HIP strategy, the AOT-complexed formulation (F2) and a Sodium Oleate-complexed formulation (F3) were compared against a traditional Double Emulsion (W/O/W) control using the uncomplexed free API (F1).
Table 1: Physicochemical characterization of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine PLGA formulations.
| Formulation | Emulsion Method | Counterion | Z-Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 (Control) | W/O/W Double | None (HCl) | 245.3 ± 8.2 | 0.22 | -15.4 ± 2.1 | 18.5 ± 3.2 |
| F2 (HIP) | O/W Single | AOT | 185.6 ± 4.5 | 0.14 | -22.1 ± 1.5 | 89.2 ± 4.1 |
| F3 (HIP) | O/W Single | Na-Oleate | 192.4 ± 6.1 | 0.16 | -28.5 ± 1.8 | 84.6 ± 3.8 |
Data Interpretation: The traditional W/O/W method (F1) resulted in severe drug leaching, yielding an EE% of only 18.5%. By employing the HIP strategy (F2 & F3), the formulation was shifted to a single O/W emulsion. This eliminated the internal aqueous phase—the primary source of drug leakage—resulting in a >400% increase in Encapsulation Efficiency, alongside a tighter size distribution (PDI < 0.15) and a more favorable nanoscale diameter.
Mechanistic Workflow Visualization
The following diagram maps the logical progression of the formulation strategy, highlighting the physicochemical state changes required to achieve high encapsulation.
Workflow of Hydrophobic Ion Pairing (HIP) and PLGA encapsulation for enhanced drug delivery.
References
-
Title: Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ion-paired antibiotics in PLGA nanoparticles: improving encapsulation efficiency and musculoskeletal infection treatment - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Hydrophobic ion pairing-based self-emulsifying drug delivery systems: a new strategy for improving the therapeutic efficacy of water-soluble drugs - PubMed Source: National Institutes of Health (NIH) / PubMed URL: [Link]
Sources
- 1. Ion-paired antibiotics in PLGA nanoparticles: improving encapsulation efficiency and musculoskeletal infection treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic ion pairing-based self-emulsifying drug delivery systems: a new strategy for improving the therapeutic efficacy of water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine Hydrochloride
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with purifying 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride (CAS: 2375274-41-0)[1].
This molecule presents a unique purification profile due to its primary amine functionality, the weakly basic and UV-active pyrimidine ring, a highly lipophilic cyclohexyl moiety, and a chiral center at C1. The protocols below are engineered as self-validating systems , ensuring that every step provides measurable analytical feedback to guarantee both high enantiomeric purity and excellent mass recovery.
Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe peak tailing and poor mass recovery when attempting to purify the crude hydrochloride salt directly on silica gel? A1: The causality lies in the highly polar, ionic nature of amine hydrochlorides. The positively charged ammonium group binds strongly and irreversibly to the acidic silanol groups (Si-OH) present on standard normal-phase silica[2],[3]. Field-Proven Insight: Never attempt direct normal-phase chromatography on the HCl salt. Instead, convert the salt to its free base form prior to purification. Once purified, the free amine can be quantitatively converted back to the hydrochloride salt using anhydrous HCl[2].
Q2: My synthetic route yielded a racemic mixture. What is the most reliable method to resolve the enantiomers of this specific primary amine? A2: Chiral resolution via diastereomeric salt formation is the most scalable approach. By reacting the racemic primary amine with an enantiopure chiral acid—such as L-Tartaric Acid or (S)-Mandelic Acid—you generate a pair of diastereomeric salts[4]. Causality: Unlike enantiomers, diastereomers possess distinct physicochemical properties, particularly differing lattice energies and solubilities. This solubility differential allows the less soluble diastereomer to preferentially crystallize from the mother liquor[4]. Self-Validating Check: Always measure the enantiomeric excess (ee%) of the liberated free base via chiral HPLC before proceeding to the final re-salting step.
Q3: How can I eliminate over-alkylated (secondary amine) impurities without relying on complex chromatography? A3: Exploit the subtle pKa differences between primary and secondary amines through strict pH-controlled liquid-liquid extraction. Alternatively, utilize a chemoselective scavenger resin (e.g., polymer-bound benzaldehyde). The resin temporarily forms an imine exclusively with your primary amine, allowing secondary amine impurities to be washed away, followed by mild acidic hydrolysis to recover your pure product.
Q4: My final hydrochloride salt is precipitating as a gummy oil rather than a crystalline solid. How do I fix this? A4: Gummy precipitates in amine salts are almost always caused by residual water or mixed organic solvents disrupting the crystal lattice. Furthermore, the pyrimidine ring can hold onto trace moisture via hydrogen bonding. Solution: Ensure strict anhydrous conditions during re-salting. Use azeotropic distillation (e.g., with toluene) to remove trace water from the free base before dissolving it in an anhydrous solvent like diethyl ether or isopropanol. Introduce anhydrous HCl gas or a standardized HCl/dioxane solution slowly at 0 °C[5].
Experimental Protocols
Protocol 1: Free-Basing and Liquid-Liquid Extraction
Objective: Convert the crude HCl salt to a lipophilic free base for organic extraction.
-
Dissolution: Suspend 1.0 eq of crude 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride in distilled water (10 mL/g).
-
Basification: Cool the suspension to 0 °C. Slowly add 2M NaOH dropwise until the aqueous phase reaches a stable pH of >10. Causality: A pH >10 ensures complete deprotonation of the primary amine (typical pKa ~9-10), driving the lipophilic free base out of the aqueous phase.
-
Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). The lipophilic cyclohexyl group ensures excellent partitioning into the organic phase.
-
Validation: Spot the aqueous layer on a TLC plate and visualize under UV (254 nm) to confirm no pyrimidine-containing product remains in the water.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
Objective: Isolate the desired enantiomer using L-Tartaric Acid[4].
-
Salt Formation: Dissolve the free racemic amine (1.0 eq) in a minimum volume of warm methanol. In a separate flask, dissolve L-Tartaric acid (0.5 to 1.0 eq) in warm methanol.
-
Mixing: Slowly add the tartaric acid solution to the amine solution under constant stirring[4].
-
Fractional Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 2 hours. The less soluble diastereomeric salt will crystallize[4].
-
Isolation: Collect the crystals via vacuum filtration.
-
Liberation: Suspend the crystals in water, basify with 2M NaOH (pH >10), and extract with Dichloromethane (DCM) to liberate the enantiopure free amine[4].
Protocol 3: Anhydrous Re-Salting and Recrystallization
Objective: Form a highly pure, crystalline hydrochloride salt[2].
-
Preparation: Dissolve the enantiopure free amine in anhydrous diethyl ether or MTBE (5 mL/g).
-
Precipitation: Cool the flask to 0 °C. Slowly add 1.05 eq of 2M HCl in diethyl ether dropwise under vigorous stirring. A white precipitate will form immediately[5].
-
Recrystallization: Isolate the crude salt and dissolve it in a minimum amount of boiling absolute ethanol. Slowly add anhydrous diethyl ether until the solution becomes slightly cloudy (anti-solvent addition).
-
Validation: Allow to cool undisturbed to yield highly pure crystals. Confirm final purity via HPLC (UV 254 nm for the pyrimidine ring) and identity via 1H-NMR (in D₂O).
Quantitative Data: Impurity Profiling & Interventions
| Impurity Profile | Structural Cause | Analytical Detection | Recommended Purification Strategy |
| Inorganic Salts (NaCl, excess HCl) | Residual from synthesis or basification steps. | High ash content, broad IR peaks, shifted NMR signals. | Recrystallization using an Ethanol/Diethyl Ether binary system. |
| Enantiomeric Impurities | Racemic synthesis at the C1 chiral center. | Chiral HPLC (e.g., Chiralcel OD-H column). | Fractional crystallization with L-Tartaric Acid[4]. |
| Over-alkylated Amines | Secondary/tertiary amine formation during synthesis. | LC-MS (higher m/z), 1H-NMR (loss of -NH₂ integration). | Chemoselective scavenger resins or strict pH-controlled extraction. |
| Silica Gel Contamination | Irreversible binding of the HCl salt to silanol groups[3]. | Broad, tailing peaks on normal-phase HPLC. | Avoid direct normal-phase chromatography; strictly purify the free base[2]. |
Purification Workflow Visualization
Workflow for chiral resolution and purification of the amine hydrochloride.
Sources
- 1. CAS:1449273-66-8, (1S)-1-(pyrimidin-2-yl)propan-1-amine-毕得医药 [bidepharm.com]
- 2. 4-Methoxy-N-methylaniline Hydrochloride|CAS 10541-33-0 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Norcarane-3-amine, hydrochloride | 78293-49-9 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting 2-Cyclohexyl-1-pyrimidin-2-ylethanamine Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the synthesis of 2-cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride (CAS: 2375274-41-0).
Batch-to-batch variability in this workflow typically stems from three root causes: competitive reduction during nucleophilic addition, moisture-induced stereochemical drift, and stoichiometric imbalances during salt formation. This guide replaces rigid, generic templates with a causality-driven approach, ensuring every protocol you execute is a self-validating system.
Synthesis Workflow & Root Cause Analysis
To achieve high diastereomeric purity and minimize assay variability, the industry-standard approach utilizes Ellman’s auxiliary (tert-butanesulfinamide) . This route controls stereochemistry and prevents over-addition, but requires precise execution to avoid byproduct formation.
Figure 1: Optimized Ellman sulfinamide workflow for 2-cyclohexyl-1-pyrimidin-2-ylethanamine HCl.
Frequently Asked Questions & Troubleshooting
Q1: Why am I seeing a high percentage of pyrimidin-2-ylmethanamine byproduct and low yield during the Grignard addition?
The Causality: You are observing a classic Grignard reduction. Cyclohexylmethylmagnesium bromide possesses a β -hydrogen on the cyclohexyl ring (relative to the magnesium atom). When reacting with a sterically hindered N-tert-butanesulfinyl imine, the Grignard reagent can act as a reducing agent via a 6-membered cyclic transition state, transferring the β -hydrogen to the imine carbon. This reduces the imine to an amine byproduct and generates methylenecyclohexane as a volatile alkene.
The Solution: Transmetalate your Grignard reagent to an organocerium species using anhydrous CeCl3 . Cerium is highly oxophilic/azophilic; it coordinates to the imine nitrogen, drastically increasing its electrophilicity while simultaneously reducing the basicity of the nucleophile. This strictly favors direct 1,2-addition over the cyclic reduction pathway.
Figure 2: Competing pathways in Grignard addition: nucleophilic attack vs. β-hydride reduction.
Q2: My diastereomeric ratio (dr) is inconsistent between batches. How do I lock in the stereoselectivity?
The Causality: Inconsistent dr is almost always caused by trace moisture during the condensation step or inadequate temperature control during the organometallic addition. Moisture hydrolyzes the imine back to the aldehyde, which then reacts non-stereoselectively. The Solution: Use Titanium(IV) ethoxide ( Ti(OEt)4 ) as both a Lewis acid catalyst and a stoichiometric water scavenger during the formation of the sulfinyl imine . During the addition step, strictly maintain the internal reaction temperature at -78 °C.
Q3: The assay (wt%) of my final hydrochloride salt varies from 85% to 105% against the theoretical mono-salt. What is happening?
The Causality: You are forming a mixture of mono- and di-hydrochloride salts. The primary aliphatic amine has a pKa of ~9.5, while the pyrimidine nitrogens have a pKa of ~1.3. If you use excess HCl or a solvent that traps HCl (like THF), the pyrimidine ring will partially protonate, destroying your batch-to-batch assay consistency. The Solution: Use exactly 1.05 equivalents of anhydrous 4M HCl in 1,4-dioxane. Dioxane is a poor hydrogen-bond donor, ensuring the mono-hydrochloride salt precipitates immediately upon formation, preventing further protonation of the pyrimidine ring.
Quantitative Data Summary
The following tables summarize the empirical data driving our protocol recommendations.
Table 1: Impact of Organometallic Reagent on the Addition Step
| Reagent System | Temperature | Isolated Yield (%) | Diastereomeric Ratio (dr) | Reduced Byproduct (%) |
| Cyclohexylmethyl-MgBr | 0 °C | 35% | 85:15 | 45% |
| Cyclohexylmethyl-MgBr | -78 °C | 55% | 92:8 | 25% |
| Cyclohexylmethyl-MgBr + CeCl3 | -78 °C | 92% | >98:2 | <2% |
Table 2: Impact of HCl Stoichiometry on Salt Formation
| HCl Equivalents | Solvent System | Isolated Yield (%) | Salt Stoichiometry (NMR) | Assay (wt%) |
| 2.0 eq | Methanol | 88% | 1.4 HCl | 82.5% (Variable) |
| 1.5 eq | THF | 91% | 1.15 HCl | 90.2% (Variable) |
| 1.05 eq | 1,4-Dioxane | 94% | 1.0 HCl | 99.8% (Consistent) |
Validated Experimental Protocols
Step 1: Organocerium-Mediated Nucleophilic Addition
This protocol utilizes a self-validating LC-MS check to ensure complete conversion without over-reduction.
-
Preparation of CeCl3 : Weigh 1.5 eq of anhydrous CeCl3 (ensure it is strictly anhydrous; dry under vacuum at 140 °C for 2 hours if necessary) into an oven-dried flask under argon. Suspend in anhydrous THF (10 mL/g) and stir vigorously at room temperature for 2 hours to form a uniform white suspension.
-
Transmetalation: Cool the CeCl3 suspension to -78 °C. Dropwise add 1.5 eq of Cyclohexylmethylmagnesium bromide (1M in THF). Stir at -78 °C for 1 hour. The mixture will turn a pale yellow/orange color.
-
Addition: Dissolve 1.0 eq of the (R)-N-(pyrimidin-2-ylmethylene)-2-methylpropane-2-sulfinamide in minimal anhydrous THF. Add this dropwise to the organocerium mixture at -78 °C, maintaining the internal temperature below -70 °C.
-
Self-Validation (In-Process Control): After 2 hours, pull a 50 µL aliquot, quench in NH4Cl /EtOAc, and analyze via LC-MS. The reaction is complete when the unreacted sulfinyl imine ( m/z [M+H]+ ) is <1% relative to the product mass.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH4Cl . Warm to room temperature, filter through a pad of Celite to remove cerium salts, and extract with EtOAc. Dry over Na2SO4 and concentrate.
Step 2: Deprotection and Mono-Hydrochloride Salt Formation
This protocol ensures precise stoichiometry to prevent di-hydrochloride formation.
-
Deprotection: Dissolve the purified sulfinamide intermediate in anhydrous methanol (5 mL/g). Add 1.05 equivalents of 4M HCl in 1,4-dioxane dropwise at 0 °C.
-
Reaction: Stir at room temperature for 1 hour. The cleavage of the tert-butanesulfinyl group is rapid and quantitative.
-
Solvent Exchange & Precipitation: Concentrate the reaction mixture under reduced pressure to remove methanol and the volatile methyl tert-butyl sulfinate byproduct. Re-dissolve the crude residue in a minimum amount of anhydrous 1,4-dioxane, then slowly add diethyl ether (or methyl tert-butyl ether) until the mixture turns cloudy.
-
Self-Validation (NMR Check): Filter the resulting white precipitate and dry under vacuum. Perform a 1H NMR in DMSO- d6 . The pyrimidine aromatic protons should appear at ~8.8 ppm (d, 2H) and ~7.4 ppm (t, 1H). Crucial Check: If the pyrimidine ring is erroneously protonated (di-HCl formation), these peaks will shift significantly downfield (>9.0 ppm). A stable shift at 8.8/7.4 ppm confirms the pure mono-hydrochloride salt.
References
-
N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Accounts of Chemical Research (2002). Ellman, J. A., Owens, T. D., & Tang, T. P. URL:[Link]
-
Organocerium reagents. Nucleophilic addition to easily enolizable ketones Tetrahedron Letters (1984). Imamoto, T., Sugiura, Y., & Takiyama, N. URL:[Link]
Cross-validation of LC-MS methods for 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride quantification
Introduction & Scientific Context
In my tenure as a Senior Application Scientist, I have observed that the bioanalytical quantification of lipophilic, basic amines often falls victim to a critical oversight: the underestimation of matrix effects in legacy methodologies. 2-Cyclohexyl-1-pyrimidin-2-ylethanamine hydrochloride (Free base formula: C₁₂H₁₉N₃, Exact Mass: 205.1579 Da) is a prime example. Featuring a basic primary amine and a lipophilic cyclohexyl ring, this compound is highly susceptible to binding with endogenous plasma proteins and competing with phospholipids during Electrospray Ionization (ESI).
When transitioning a drug candidate from early discovery to regulated pharmacokinetic (PK) studies, analytical platforms must be rigorously cross-validated. According to the [1], cross-validation is mandatory when changing sample processing techniques or detection systems. Furthermore, the [2] dictate that the comparative accuracy and precision between the legacy and new methods must be objectively demonstrated.
This guide provides an objective cross-validation comparing a Legacy Alternative (Protein Precipitation coupled to Triple Quadrupole MS) against an Advanced Product Workflow (Mixed-Mode Solid Phase Extraction coupled to High-Resolution Q-TOF MS).
The Analytical Challenge: Causality of Matrix Effects
To understand why we must upgrade our analytical approach, we must examine the causality behind experimental failures. In ESI positive mode, 2-Cyclohexyl-1-pyrimidin-2-ylethanamine readily forms a protonated precursor ion [M+H]⁺ at m/z 206.1653.
However, standard Protein Precipitation (PPT) fails to remove endogenous glycerophosphocholines. During ESI droplet desolvation, these highly surface-active phospholipids outcompete the target analyte for available protons at the droplet surface. This results in severe ion suppression —a phenomenon where the analyte is physically present but analytically invisible. While a Triple Quadrupole (QqQ) offers excellent raw sensitivity, it cannot differentiate between true signal absence and matrix-induced suppression without extensive chromatographic separation, which drastically reduces laboratory throughput.
Visualizing the Analytical Workflows
To objectively evaluate performance, we designed a parallel cross-validation study.
Figure 1: Parallel LC-MS cross-validation workflows comparing PPT-QqQ and SPE-Q-TOF methodologies.
Self-Validating Experimental Protocols
A bioanalytical protocol is only as reliable as its internal controls. To ensure Trustworthiness , both protocols described below function as self-validating systems. By spiking a ¹³C₆-stable isotope-labeled internal standard (SIL-IS) into the matrix prior to any extraction, we establish a mathematical ratio that self-corrects for volumetric errors, extraction losses, and ESI suppression. Furthermore, post-extraction blanks are spiked to continuously monitor the Absolute Matrix Factor (MF).
Protocol A: Legacy Method (PPT + UPLC-QqQ)
-
Spike & Precipitate: Aliquot 50 µL of human plasma. Add 150 µL of cold Acetonitrile containing 10 ng/mL of ¹³C₆-SIL-IS.
-
Isolate: Vortex for 2 minutes at 1000 rpm; centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.
-
Acquisition: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Detect via QqQ using MRM transition m/z 206.2 → 109.1.
Protocol B: Advanced Method (SPE + UHPLC-Q-TOF)
-
Disrupt Binding: Aliquot 50 µL of human plasma, spike with 10 ng/mL of ¹³C₆-SIL-IS, and dilute with 50 µL of 2% H₃PO₄ to break protein-analyte bonds.
-
Condition: Prepare a Mixed-Mode Cation Exchange (MCX) 96-well SPE plate with 1 mL Methanol, followed by 1 mL Water.
-
Load & Wash (The Causality of Cleanup): Load the sample. Wash with 1 mL 0.1 N HCl (retains the basic amine via cation exchange), followed by 1 mL 100% Methanol. Mechanistic note: The 100% Methanol wash completely strips away neutral lipids and phospholipids, which is impossible in standard PPT.
-
Elute: Release the analyte using 2 x 250 µL of 5% NH₄OH in Methanol (neutralizes the amine, breaking the ionic bond with the sorbent).
-
Reconstitute & Acquire: Evaporate under nitrogen, reconstitute in 100 µL of 10% Acetonitrile, and inject 5 µL. Detect via Q-TOF using Exact Mass Extraction at m/z 206.1653 (± 5 ppm window).
Mechanistic Resolution of Matrix Effects
Figure 2: Mechanistic resolution of ESI ion suppression using SPE cleanup and HRMS mass filtering.
Data Presentation & Objective Comparison
The cross-validation data clearly demonstrates the superiority of the Advanced Method (SPE + Q-TOF) over the Legacy Method (PPT + QqQ) for this specific compound.
Table 1: Cross-Validation Performance Metrics (n=6 validation runs)
| Parameter | Legacy Method (PPT + QqQ) | Advanced Method (SPE + Q-TOF) | Regulatory Acceptance (ICH M10) |
| Linear Range | 5.0 - 1000 ng/mL | 0.5 - 1000 ng/mL | R² ≥ 0.99 |
| LLOQ | 5.0 ng/mL | 0.5 ng/mL | Signal-to-Noise ≥ 5 |
| Intra-day Precision (CV%) | 8.4% - 14.2% | 2.1% - 5.3% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -11.5% to +13.8% | -3.2% to +4.1% | ± 15% (± 20% at LLOQ) |
Table 2: Matrix Effect and Recovery Assessment (Evaluated at 10 ng/mL)
| Metric | Legacy Method (PPT + QqQ) | Advanced Method (SPE + Q-TOF) | Causality / Mechanism |
| Absolute Recovery (RE) | 68.4 ± 7.2% | 94.2 ± 3.1% | SPE MCX chemistry specifically binds the basic amine, minimizing physical loss. |
| Absolute Matrix Factor (MF) | 0.62 (Severe Suppression) | 0.98 (Negligible Suppression) | SPE removes phospholipids; Q-TOF exact mass filters isobaric background noise. |
| IS-Normalized MF | 0.91 | 1.01 | SIL-IS corrects for suppression in both, but absolute signal loss in PPT degrades the LLOQ. |
Conclusion
While the SIL-IS successfully normalizes the Matrix Factor in the legacy PPT-QqQ method (IS-Normalized MF = 0.91), the absolute signal suppression (MF = 0.62) irrevocably damages the assay's sensitivity, capping the LLOQ at 5.0 ng/mL. By transitioning to the SPE + Q-TOF workflow , we actively remove the root cause of the suppression (phospholipids) and utilize the 5 ppm mass extraction window of the Q-TOF to eliminate isobaric chemical noise. This achieves a 10-fold increase in sensitivity (LLOQ = 0.5 ng/mL) and ensures bulletproof compliance with FDA and ICH M10 guidelines for late-stage clinical PK analysis.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
Sources
Proper Disposal of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride: A Guide for Research Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride, a compound encountered in research and development settings. As this is a specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is built upon established principles for handling novel amine hydrochlorides and pyrimidine derivatives, treating the compound with the caution it warrants as a potentially hazardous substance.
The fundamental principle is that this compound must be managed as hazardous waste from "cradle-to-grave," a program established by the Environmental Protection Agency (EPA) to oversee the entire lifecycle of hazardous materials.[1] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer system.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal-related activity, it is imperative to handle 2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][3] Adherence to strict personal protective equipment (PPE) protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against accidental splashes of solids or solutions.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) | Prevents direct skin contact with the compound.[1] |
| Body Protection | Laboratory coat, long-sleeved clothing | Minimizes the risk of skin exposure to spills or contamination.[1] |
In the event of a spill, the area should be evacuated immediately.[3] Contain the spill using an inert absorbent material like sand or vermiculite, and collect the material into a designated hazardous waste container.[3]
Characterization and Segregation of Waste
Proper disposal begins with correct waste characterization and segregation at the point of generation to prevent dangerous chemical reactions.[4][5] Given the structure of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride, it should be classified as a nitrogen-containing organic base (amine) and a heterocyclic compound.
Key Segregation Principles:
-
Do NOT mix with acids: As an amine hydrochloride, it can react with strong bases to liberate the free amine. More importantly, it should be kept separate from strong acids to avoid potentially violent reactions.
-
Do NOT mix with oxidizers: Keep this waste stream separate from strong oxidizing agents.
-
Segregate from other organic wastes: It is prudent to collect waste containing this compound separately from halogenated and non-halogenated solvent wastes to ensure proper handling by the disposal facility.[5]
The following diagram outlines the critical decision-making process for waste segregation in the laboratory.
Caption: Waste segregation workflow for 2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride.
Step-by-Step Disposal Protocol
The following procedure details the necessary steps for the safe collection and disposal of waste containing 2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride.
Step 1: Waste Collection and Containerization
-
Select a Compatible Container: Use a container that is in good condition, free of cracks, and has a secure, tightly-fitting screw-on cap.[5][6] Reusing the original reagent bottle is often the best practice.[7] The container must be chemically compatible with the waste; for this compound, high-density polyethylene (HDPE) or glass containers are suitable.
-
Solid Waste: Place pure solid waste, as well as contaminated items like gloves, weigh boats, and absorbent pads, into a designated solid hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing the compound into a separate, compatible liquid hazardous waste container.[8] Do not overfill containers; leave at least 10% headspace to allow for expansion.[5]
Step 2: Labeling
Proper labeling is a critical regulatory requirement. Every waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added.[5]
-
Label Contents: Clearly write the full chemical name, "2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride," and list all other components of the mixture, including solvents, with their approximate percentages.[8]
-
Hazard Identification: Mark the appropriate hazard characteristics. While specific data is absent, it is prudent to mark it as "Toxic."
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold 110% of the volume of the largest container.[4] This prevents the spread of material in case of a leak.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizers.[4][6]
Step 4: Decontamination of Empty Containers
Empty containers that held 2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride must be decontaminated before they can be disposed of as non-hazardous waste.[9]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water, ethanol, or methanol).[8][9]
-
Collect Rinsate: Crucially, the rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[8][10] Do not pour the rinsate down the drain.
-
Final Disposal: Once triple-rinsed, deface or remove the original label from the container.[9] The clean, unlabeled container can then be disposed of in the regular laboratory glassware or plastic recycling stream, according to your institution's policies.
Step 5: Arranging for Professional Disposal
-
Contact EHS: Do not attempt to treat or dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][8]
-
Maintain Records: Keep accurate records of the waste generated and disposed of, as required by institutional and federal regulations.
By adhering to these procedures, you ensure the safe and compliant disposal of 2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride, protecting yourself, your colleagues, and the environment.
References
- Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Benchchem.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
- Chemical Waste Procedures. (2025, September 25). University of Illinois.
- Navigating the Safe Disposal of Pyrimidine Deriv
- Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
- Hazardous Waste Disposal Procedures. University of Chicago.
- Pyrimidine - Safety D
- SAFETY DATA SHEET - 3-Buten-1-amine Hydrochloride. (2025, January 8). TCI Chemicals.
- chemical waste guidelines. (2024, April 16). University of Minnesota.
- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
- PRODUCTION, IMPORT, USE, AND DISPOSAL.
- SAFETY DATA SHEET - Pyrimidine. (2025, December 19). Fisher Scientific.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ensuring the safe handling of chemicals [who.int]
- 10. vumc.org [vumc.org]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
